2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide is a complex organic compound that features a benzimidazole ring fused with a piperidine moiety and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.
Acetamide Formation: The final step involves the acylation of the piperidine-benzimidazole intermediate with m-tolyl acetic acid or its derivatives under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated benzimidazole or piperidine derivatives.
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s binding affinity and specificity, while the acetamide group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethylamine: Similar structure but lacks the acetamide group.
1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole: Similar structure but with different substituents on the benzimidazole ring.
1,4-bis(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazine: Contains two benzimidazole rings and a piperazine moiety.
Uniqueness
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the acetamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-5-4-6-17(13-15)22-20(26)14-25-11-9-16(10-12-25)21-23-18-7-2-3-8-19(18)24-21/h2-8,13,16H,9-12,14H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDPOJBIJPAKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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